![molecular formula C16H22ClN3O5S B2574899 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide CAS No. 872722-84-4](/img/structure/B2574899.png)
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,3-oxazinan-2-yl ring, a sulfonyl group attached to a 4-chlorophenyl ring, and an isopropyl group attached to an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions, Ugi reactions, or ring-opening reactions .Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the 1,3-oxazinan-2-yl ring. The sulfonyl group and the 4-chlorophenyl ring could potentially participate in π-stacking interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity .Wissenschaftliche Forschungsanwendungen
The compound was synthesized through an aza-Michael addition reaction, starting from commercial indole. It was catalyzed by SiO₂, and its structural identity was confirmed via elemental analysis and spectroscopic methods (IR, NMR) . Now, let’s explore its applications:
Serotonin Receptor Subtype 6 (5-HT₆) Modulation
The serotonin receptor subtype 6 (5-HT₆) is a metabotropic receptor found exclusively within the central nervous system. Researchers consider it a promising target for treating various conditions, including Alzheimer’s disease, obesity, and major depressive disorder . The title compound was evaluated for its affinity at the 5-HT₆ receptor in a standard binding assay. Although it showed poor affinity, this research contributes to our understanding of potential drug targets .
a. Medicinal Chemistry: Given its structural features, the compound could serve as a starting point for designing novel drugs targeting other receptors or enzymes. Medicinal chemists may explore modifications to enhance its binding affinity or selectivity for specific biological targets.
b. Chemical Biology: Researchers interested in understanding cellular processes and signaling pathways may investigate the compound’s effects on cellular responses, gene expression, or protein interactions. Its unique structure could provide valuable insights.
c. Drug Discovery: The compound’s scaffold may inspire the development of new chemical libraries for high-throughput screening. By synthesizing analogs and derivatives, scientists can explore their biological activities and potential therapeutic applications.
d. Computational Chemistry: Molecular modeling studies can predict the compound’s binding modes, interactions, and pharmacokinetic properties. Computational approaches help optimize its structure for desired biological effects.
e. Neuropharmacology: Given the central nervous system’s involvement, further studies could explore the compound’s impact on neuronal function, neurotransmitter release, and neuroprotection.
f. Toxicology: Understanding the safety profile of the compound is crucial. Toxicologists may investigate its potential adverse effects, metabolism, and clearance pathways.
Conclusion
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O5S/c1-11(2)19-16(22)15(21)18-10-14-20(8-3-9-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYXHSLCLMYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.